N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)methanesulfonamide
Description
N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)methanesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidine ring with two keto groups and a methanesulfonamide group, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4S/c1-5(2)10-7(11)4-6(8(10)12)9-15(3,13)14/h5-6,9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBIUTXGRVHTNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)CC(C1=O)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)methanesulfonamide typically involves the reaction of a pyrrolidine derivative with a sulfonamide reagent under controlled conditions. The reaction may require specific catalysts and solvents to ensure high yield and purity. For instance, the use of anhydrous conditions and inert atmospheres can be crucial to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert keto groups to hydroxyl groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be employed in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)methanesulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. For instance, in medicinal applications, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: This compound shares a similar pyrrolidine core but differs in its substituents, leading to distinct biological activities.
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: Another related compound with a pyrrolidine ring, used in different chemical applications.
Uniqueness: N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)methanesulfonamide stands out due to its methanesulfonamide group, which imparts unique chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
